molecular formula C24H22N4O2 B11597212 1-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-3-phenylurea

1-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-3-phenylurea

Cat. No.: B11597212
M. Wt: 398.5 g/mol
InChI Key: LCZPTEQRRDGGLU-UHFFFAOYSA-N
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Description

3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA is a complex organic compound that features a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA typically involves multiple steps. One common method includes the reaction of 2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl chloride with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]-3-phenylurea

InChI

InChI=1S/C24H22N4O2/c1-16-12-13-17(22-20-10-6-7-11-21(20)23(29)28(2)27-22)14-18(16)15-25-24(30)26-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H2,25,26,30)

InChI Key

LCZPTEQRRDGGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CNC(=O)NC4=CC=CC=C4

Origin of Product

United States

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